molecular formula C17H24N4O2S B6915785 (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine

(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine

Cat. No.: B6915785
M. Wt: 348.5 g/mol
InChI Key: ZIFHLPDBUFHBCD-AWEZNQCLSA-N
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Description

(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by its attachment to the piperazine ring. The methylsulfonyl group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]piperazine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine: Similar structure but with a piperidine ring instead of piperazine, leading to different chemical properties.

    (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylmorpholine: Contains a morpholine ring, which may influence its solubility and reactivity.

Uniqueness

The uniqueness of (2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine lies in its combination of a piperazine ring with a methylsulfonyl group and a pyrazole moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-methyl-4-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-14-11-20(9-10-21(14)24(3,22)23)13-16-12-19(2)18-17(16)15-7-5-4-6-8-15/h4-8,12,14H,9-11,13H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFHLPDBUFHBCD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)CC2=CN(N=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C)CC2=CN(N=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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